molecular formula C14H19IO2 B14168820 benzyl (2R)-2-ethyl-5-iodopentanoate CAS No. 923582-45-0

benzyl (2R)-2-ethyl-5-iodopentanoate

Cat. No.: B14168820
CAS No.: 923582-45-0
M. Wt: 346.20 g/mol
InChI Key: LFSBXUPWCLJIPC-CYBMUJFWSA-N
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Description

Benzyl (2R)-2-ethyl-5-iodopentanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyl group attached to the ester moiety, which is further substituted with an ethyl group and an iodine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2R)-2-ethyl-5-iodopentanoate typically involves the esterification of (2R)-2-ethyl-5-iodopentanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out in an inert solvent such as toluene or dichloromethane to facilitate the removal of water formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R)-2-ethyl-5-iodopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of benzyl (2R)-2-ethyl-5-iodopentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (2R)-2-ethyl-5-iodopentanoic acid, which may interact with enzymes or receptors in biological systems. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2R)-2-ethyl-5-iodopentanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine enhance its ability to participate in halogen bonding and nucleophilic substitution reactions .

Properties

CAS No.

923582-45-0

Molecular Formula

C14H19IO2

Molecular Weight

346.20 g/mol

IUPAC Name

benzyl (2R)-2-ethyl-5-iodopentanoate

InChI

InChI=1S/C14H19IO2/c1-2-13(9-6-10-15)14(16)17-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3/t13-/m1/s1

InChI Key

LFSBXUPWCLJIPC-CYBMUJFWSA-N

Isomeric SMILES

CC[C@H](CCCI)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(CCCI)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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